molecular formula C25H24N2O5S B11475792 N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide

N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide

Cat. No.: B11475792
M. Wt: 464.5 g/mol
InChI Key: YXIVTEDMVNEKCA-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following chemical formula:

    N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide: C27H28N2O6S\text{C}_{27}\text{H}_{28}\text{N}_2\text{O}_6\text{S}C27​H28​N2​O6​S

    .
  • It belongs to the class of benzimidazole derivatives and contains both isoquinoline and thiophene moieties.
  • The compound’s structure consists of a central benzimidazole ring with a methylthiophene-2-carboxamide substituent attached to one of the nitrogen atoms.
  • Its molecular weight is approximately 504.6 g/mol .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. research and development in this area may yield more information.
    • Industrial production methods would likely involve multi-step syntheses, purification, and optimization for yield and scalability.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction. For example:

        Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.

        Reduction: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.

        Substitution: React with appropriate nucleophiles or electrophiles.

    • Major products formed would vary based on the reaction type and starting materials.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological applications.

      Medicine: Assess its therapeutic properties, including antitumor, antimicrobial, or anti-inflammatory effects.

      Industry: Consider its use in materials science, such as organic electronics or catalysts.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific biological targets.
    • It may interact with enzymes, receptors, or other cellular components, modulating biochemical pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
    • Researchers may explore related benzimidazole derivatives or compounds with similar functional groups.

    Properties

    Molecular Formula

    C25H24N2O5S

    Molecular Weight

    464.5 g/mol

    IUPAC Name

    N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide

    InChI

    InChI=1S/C25H24N2O5S/c1-29-18-8-7-16(13-19(18)30-2)23(27-25(28)22-6-5-11-33-22)24-17-14-21(32-4)20(31-3)12-15(17)9-10-26-24/h5-14,23H,1-4H3,(H,27,28)

    InChI Key

    YXIVTEDMVNEKCA-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OC)OC)NC(=O)C4=CC=CS4)OC

    Origin of Product

    United States

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